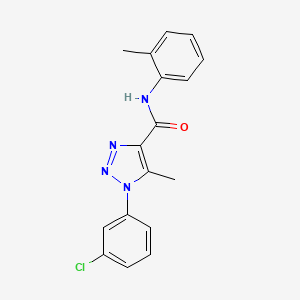
1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. CTZ belongs to the class of triazole compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The unique chemical structure of CTZ makes it an attractive candidate for further investigation, as it has the potential to interact with a variety of biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Research has demonstrated methods for synthesizing triazole derivatives, including "1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide", through multi-step processes starting from basic aromatic compounds. One study detailed the synthesis of a similar triazole derivative with an 88% yield, characterized by 1H NMR and MS (Lian-Di Kan, 2015).
Crystal Structure : The crystal structure of triazole derivatives has been elucidated through X-ray diffraction crystallography, revealing molecular conformations and packing stabilized by intermolecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).
Biological Activities
Antimicrobial Properties : Several triazole derivatives have been synthesized and evaluated for antimicrobial activities. For instance, a study found that certain 1H-1,2,3-triazole-4-carboxamides exhibited moderate to good activities against primary pathogens such as Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast (N. Pokhodylo et al., 2021).
Antitumor Activity : Another research direction includes the synthesis of triazole derivatives for the investigation of antitumor activities. Compounds based on triazole cores have been synthesized and tested against various cancer cell lines, showing potential as anticancer agents (Xuechen Hao et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-3-4-9-15(11)19-17(23)16-12(2)22(21-20-16)14-8-5-7-13(18)10-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFVFGGZJINGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803093.png)

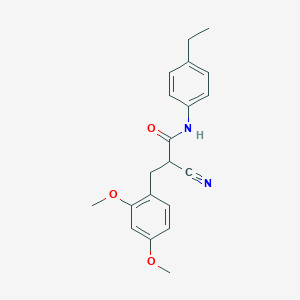
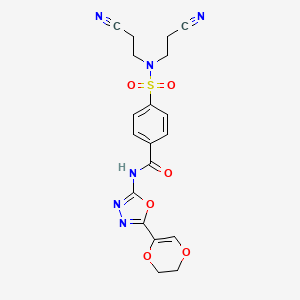

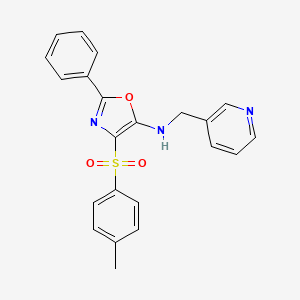
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/no-structure.png)
![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2803106.png)
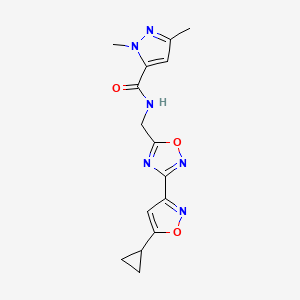
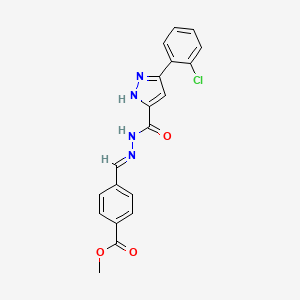
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)
![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)